molecular formula C11H13NO3 B7738222 (3-Acetylphenyl)carbamic acid, ethyl ester

(3-Acetylphenyl)carbamic acid, ethyl ester

Cat. No. B7738222
M. Wt: 207.23 g/mol
InChI Key: MTRQKDPBIMRAFG-UHFFFAOYSA-N
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Patent
US04654347

Procedure details

A mixture of 27.03 g of m-aminoacetophenone, 27.14 g of diisopropylethylamine, 22.8 g of ethylchloroformate and 300 ml of dichloromethane was reacted as described in Example 1, giving 37.9 g of (3-acetylphenyl)carbamic acid, ethyl ester.
Quantity
27.03 g
Type
reactant
Reaction Step One
Quantity
27.14 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(N(C(C)C)CC)(C)C.[CH2:20]([O:22][C:23](Cl)=[O:24])[CH3:21]>ClCCl>[C:8]([C:4]1[CH:3]=[C:2]([NH:1][C:23](=[O:24])[O:22][CH2:20][CH3:21])[CH:7]=[CH:6][CH:5]=1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
27.03 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(C)=O
Name
Quantity
27.14 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
22.8 g
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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